Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate is a synthetic organic compound characterized by its unique quinoline structure. This compound features a bromine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 6-position of the quinoline ring, along with an ethyl carboxylate group at the 3-position. The molecular formula of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate is with a molecular weight of 324.17 g/mol. Its structural complexity makes it an interesting subject for various chemical and biological studies.
Research indicates that ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies suggest that its unique structural features allow it to interact with various biological targets, potentially leading to inhibition of specific enzymes or receptors involved in disease pathways. The presence of bromine and methoxy groups may enhance its binding affinity and selectivity towards these targets.
The synthesis of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions:
Industrial production may utilize similar synthetic routes but optimized for larger scale production, often employing continuous flow reactors to enhance efficiency and yield.
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate has several applications across various fields:
The interaction studies of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate focus on its mechanism of action within biological systems. It may interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways essential for pathogen survival or cancer cell proliferation. Understanding these interactions is crucial for evaluating its therapeutic potential and guiding further drug development efforts.
Several compounds share structural similarities with ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate | C14H15NO4 | 0.80 | Contains a hydroxyl group instead of bromine |
| Ethyl 6-bromoquinoline-3-carboxylate | C12H10BrNO2 | 0.85 | Lacks methoxy and methyl substituents |
| Ethyl 8-bromoquinoline-3-carboxylate | C12H10BrNO2 | 0.91 | Bromine substitution at the 8-position |
| Ethyl 4-hydroxyquinoline-3-carboxylic acid | C10H9NO3 | 0.79 | Hydroxy group at the 4-position without bromination |
| Methyl 8-bromoquinoline-5-carboxylate | C11H10BrNO2 | 0.84 | Methyl substitution instead of ethyl |
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate stands out due to its specific combination of bromine, methoxy, and methyl groups, which contribute to its unique chemical behavior and potential applications in medicinal chemistry .